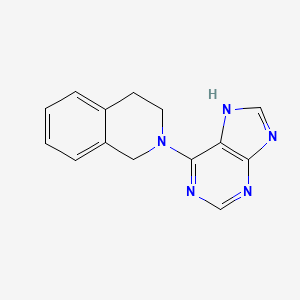![molecular formula C28H30N2O4 B12136021 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the condensation reaction between an aromatic amine, a phenol, and formaldehyde . This reaction can be carried out in a one-pot process by heating the reactants together, or it can be performed sequentially. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzoxazine ring or the phenyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazine derivatives.
科学的研究の応用
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
作用機序
The mechanism of action of 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The compound’s structure allows it to interact with various biological molecules, potentially affecting signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
3-Phenyl-2,4-dihydro-1,3-benzoxazine: A simpler benzoxazine derivative with fewer substituents.
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Another compound with a similar core structure but different substituents.
(5E)-2-(4-Butoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A related compound with a thiazolo-triazole ring system.
Uniqueness
What sets 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its combination of butoxy and methoxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and potential applications. This unique structure allows for diverse functionalization and the development of novel materials with tailored properties.
特性
分子式 |
C28H30N2O4 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
5-(4-butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O4/c1-4-5-17-33-22-15-11-20(12-16-22)28-30-25(23-7-6-8-26(32-3)27(23)34-28)18-24(29-30)19-9-13-21(31-2)14-10-19/h6-16,25,28H,4-5,17-18H2,1-3H3 |
InChIキー |
IUYDIZTZGITFJC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)

![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135966.png)

![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)


![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
